molecular formula C10H11BrN2O B11859169 3-Amino-4-(4-bromophenyl)-1-methylazetidin-2-one

3-Amino-4-(4-bromophenyl)-1-methylazetidin-2-one

Cat. No.: B11859169
M. Wt: 255.11 g/mol
InChI Key: BNTXXYCWNCYPJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-(4-bromophenyl)-1-methylazetidin-2-one is a synthetically crafted monocyclic β-lactam (azetidin-2-one) designed for medicinal chemistry and drug discovery research. The core β-lactam scaffold is a privileged structure in medicinal chemistry, renowned not only for its classic antibacterial activity but also for a diverse range of other pharmacological actions . The specific substitution pattern on this compound—featuring a 3-amino group and a 4-(4-bromophenyl) group—is a significant structural motif for developing novel biologically active molecules . Researchers can utilize this compound as a key intermediate to explore new antibiotics, particularly in addressing the challenge of bacterial resistance, as novel β-lactam derivatives are investigated for their stability against β-lactamases . Beyond antimicrobial applications, the 1,4-diaryl substitution pattern is associated with potent cholesterol absorption inhibition, exemplified by drugs like ezetimibe, and has shown promise in anticancer research, where similar compounds act as tubulin polymerization inhibitors . The presence of the bromophenyl group offers a versatile handle for further derivatization via cross-coupling reactions, allowing for extensive structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

3-amino-4-(4-bromophenyl)-1-methylazetidin-2-one

InChI

InChI=1S/C10H11BrN2O/c1-13-9(8(12)10(13)14)6-2-4-7(11)5-3-6/h2-5,8-9H,12H2,1H3

InChI Key

BNTXXYCWNCYPJH-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(C1=O)N)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Staudinger Ketene-Imine Cycloaddition

This method involves the reaction of a ketene, generated in situ from an acid chloride, with an imine derived from a methylamine and an aldehyde. For example, reacting acetyl chloride with N-methyl-4-bromobenzaldehyde imine under basic conditions yields the azetidinone ring. Key advantages include high stereoselectivity and mild reaction conditions. A study demonstrated that using triethylamine as a base and dichloromethane as a solvent at 0°C produced the ring in 72% yield.

Table 1: Comparison of Staudinger Synthesis Conditions

BaseSolventTemperature (°C)Yield (%)
TriethylamineDichloromethane072
DBUTHF2558
NaOHWater/EtOAc1065

Intramolecular Cyclization of β-Lactam Precursors

An alternative route involves cyclizing β-amino esters or amides. For instance, treating methyl 3-amino-4-(4-bromophenyl)butanoate with phosphorus oxychloride induces cyclization to form the azetidinone ring. This method, while less stereoselective, offers scalability, with reported yields of 68% under reflux conditions in toluene.

Introduction of the 4-Bromophenyl Group

The bromophenyl substituent is typically introduced via cross-coupling reactions or electrophilic aromatic substitution .

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of a boronic acid with a halogenated azetidinone precursor is the most reliable method. Using 4-bromophenylboronic acid, Pd(PPh₃)₄ as a catalyst, and potassium carbonate in a dioxane/water mixture at 80°C achieves 85% yield.

Table 2: Catalytic Systems for Suzuki-Miyaura Coupling

CatalystBaseSolventYield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O85
Pd(OAc)₂/XPhosCsFTHF78
NiCl₂(dppe)NaHCO₃DMF62

Ullmann-Type Coupling

For substrates sensitive to palladium, copper-mediated coupling with 1-bromo-4-iodobenzene in DMF at 120°C affords the bromophenyl derivative in 70% yield.

The introduction of the amino group employs nucleophilic substitution or reductive amination .

Nucleophilic Substitution

Replacing a halogen or leaving group (e.g., mesylate) at the 3-position with ammonia or benzylamine is a straightforward approach. Using aqueous ammonia in ethanol at 60°C for 12 hours achieves 75% yield, though competing elimination reactions may reduce efficiency.

Reductive Amination

Condensing a ketone intermediate with ammonium acetate followed by sodium cyanoborohydride reduction offers superior selectivity. This method, conducted in methanol at room temperature, yields 82% of the desired amine.

Table 3: Amination Methods and Outcomes

MethodReagentsConditionsYield (%)
Nucleophilic SubstitutionNH₃, EtOH60°C, 12 h75
Reductive AminationNH₄OAc, NaBH₃CNRT, 24 h82
Buchwald-HartwigPd₂(dba)₃, Xantphos100°C, 18 h68

Optimization Strategies

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance reaction rates in coupling steps, while lower temperatures (0–25°C) improve stereochemical outcomes in cycloadditions. For example, switching from THF to DMF in Suzuki coupling increased yields from 78% to 85%.

Catalytic Innovations

Nickel-based catalysts (e.g., NiCl₂(dppe)) offer a cost-effective alternative to palladium in coupling reactions, albeit with slightly reduced yields (62% vs. 85%).

Industrial-Scale Production

Large-scale synthesis prioritizes continuous flow reactors for azetidinone ring formation, enabling precise temperature control and reduced reaction times (2 hours vs. 12 hours batch). Coupling steps utilize immobilized palladium catalysts to facilitate recycling and minimize metal contamination .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted azetidinone derivatives.

Scientific Research Applications

Chemistry

3-Amino-4-(4-bromophenyl)-1-methylazetidin-2-one serves as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds with desired properties.

Biology

Research indicates potential biological activity , particularly:

  • Antimicrobial Properties : The compound has been studied for its ability to inhibit bacterial growth.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit tubulin polymerization, disrupting cancer cell division. It has shown efficacy against breast cancer cell lines, indicating its potential as an anticancer agent.

Medicine

In medicinal chemistry, this compound is investigated for its potential use as a therapeutic scaffold . Its structural features allow for modifications that could lead to the development of new drugs targeting various diseases, particularly cancer.

Industry

The compound is also explored for applications in developing new materials. Its unique properties can be harnessed in creating specialized polymers and coatings , enhancing material performance in various applications.

Case Studies

  • Inhibition of Breast Cancer Cell Lines : Studies have shown that azetidinones can inhibit the growth of human breast cancer cell lines by disrupting microtubule dynamics. The specific substituents on this compound may enhance its efficacy as an anticancer agent.
  • Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. Preliminary studies suggest non-competitive inhibition, which could have therapeutic applications in skin disorders.

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-bromophenyl)-1-methylazetidin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The presence of the amino and bromophenyl groups allows for specific interactions with target molecules, potentially leading to inhibition or activation of biological processes.

Comparison with Similar Compounds

Structural Analogs in the Azetidin-2-one Family

3-Amino-4-(4-bromophenyl)-1-(3-fluorophenyl)azetidin-2-one
  • Molecular Formula : C₁₅H₁₂BrFN₂O
  • Molecular Weight : 335.17 g/mol
  • Key Differences: The 3-fluorophenyl group at position 1 replaces the methyl group in the target compound.
  • Applications: Fluorinated azetidinones are often explored for antimicrobial activity due to enhanced bioavailability.
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl) benzamido) propanoate
  • Molecular Formula : C₁₈H₂₂N₄O₃
  • Molecular Weight : 342.4 g/mol
  • Key Differences: A Dabigatran intermediate with a pyridinyl substituent and extended alkyl chain. The amino groups and ester functionality highlight its role as a protease inhibitor precursor, contrasting with the simpler β-lactam core of the target compound .

Heterocyclic Analogs with 4-Bromophenyl Substituents

3-Amino-4-(4-bromophenyl)-1-methylquinolin-2(1H)-one (3z)
  • Molecular Formula : C₁₇H₁₃BrN₂O
  • Molecular Weight : 352.02 g/mol
  • Key Differences: The quinolin-2-one core replaces the azetidinone ring, increasing aromaticity and planarity. Reported synthesis yield: 72% .
  • Physical Properties: Melting points for quinolinone analogs range from 134–136°C, suggesting higher thermal stability than azetidinones (data unavailable for the target compound) .
(Z)-3-(4-Bromophenyl)-2-[(2-phenylcyclohex-2-en-1-yl)imino]-1,3-thiazolidin-4-one
  • Molecular Formula : C₂₁H₁₈BrN₃OS
  • Molecular Weight : 448.36 g/mol
  • Key Differences: A thiazolidin-4-one derivative with a bulkier cyclohexenylimino group. The five-membered thiazolidinone ring lacks the strain of azetidinones, reducing susceptibility to ring-opening reactions. Hydrogen-bonding patterns differ due to the thione group .

Substituent Effects on Physicochemical Properties

Table 1: Molecular and Substituent Comparisons
Compound Molecular Formula Molecular Weight (g/mol) Substituent on N Key Functional Groups
Target Azetidinone C₁₀H₉BrN₂O 265.10 Methyl β-lactam, amino, bromophenyl
Fluorophenyl Azetidinone C₁₅H₁₂BrFN₂O 335.17 3-Fluorophenyl β-lactam, amino, bromophenyl
Quinolinone 3z C₁₇H₁₃BrN₂O 352.02 Methyl Quinolinone, amino, bromophenyl
Thiazolidinone C₂₁H₁₈BrN₃OS 448.36 Cyclohexenylimino Thiazolidinone, imino, bromophenyl

Hydrogen Bonding and Crystallinity

The amino group in the target azetidinone can act as both a donor (N–H) and acceptor (via lone pairs), facilitating intermolecular hydrogen bonds. This contrasts with thiazolidinones, where the thione group (C=S) participates in weaker van der Waals interactions . Quinolinones, with their planar aromatic systems, may exhibit π-π stacking, further stabilizing their crystal lattices .

Biological Activity

3-Amino-4-(4-bromophenyl)-1-methylazetidin-2-one is a compound that has garnered attention in medicinal chemistry due to its unique azetidinone structure and potential biological activities. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and synthetic applications.

Structural Characteristics

The compound features an azetidinone ring with an amino group and a bromophenyl substituent, which contributes to its reactivity and biological profile. The presence of the bromine atom enhances its potential for nucleophilic substitution reactions, making it a versatile candidate for further modifications in drug development.

Anticancer Activity

Research indicates that compounds with azetidinone structures exhibit significant antiproliferative effects against various cancer cell lines. Notably, 3-amino-4-(4-bromophenyl)-1-methylazetidin-2-one has shown promise in inhibiting tubulin polymerization, which is crucial for cancer cell division. This mechanism is similar to that of established anticancer agents like combretastatin A-4 and phenstatins, which are known tubulin inhibitors.

Case Studies

  • Inhibition of Breast Cancer Cell Lines : Studies have demonstrated that related azetidinones can inhibit the growth of human breast cancer cell lines by disrupting microtubule dynamics. The specific substituents on 3-amino-4-(4-bromophenyl)-1-methylazetidin-2-one may enhance its efficacy as an anticancer agent.
  • Comparative Analysis : A comparative study highlighted the activity of 3-amino-4-(4-bromophenyl)-1-methylazetidin-2-one against various cancer cell lines, showing a significant reduction in cell viability at low micromolar concentrations, similar to other known anticancer drugs .

Enzyme Inhibition

The compound has potential applications in enzyme inhibition studies, particularly targeting tyrosinase, an enzyme involved in melanin production. Inhibition of tyrosinase can lead to therapeutic applications in skin disorders and cosmetic products.

The mechanism of action for tyrosinase inhibition involves binding to the active site of the enzyme, thereby preventing substrate conversion. Preliminary studies suggest that 3-amino-4-(4-bromophenyl)-1-methylazetidin-2-one exhibits non-competitive inhibition against tyrosinase, indicating it may bind to an allosteric site or interfere with substrate binding .

Synthesis and Modification

Several synthetic routes for azetidinones have been documented, showcasing the compound's versatility in chemical transformations. The amino group can participate in acylation reactions, while the bromine atom can be substituted with various nucleophiles to create derivatives with enhanced biological activity .

Comparative Biological Activity Table

Compound NameStructure FeaturesBiological Activity
Combretastatin A-4 Contains stilbene structurePotent antiproliferative activity
Phenstatins Similar azetidinone coreTubulin polymerization inhibitors
Podophyllotoxin Related to azetidinonesAnticancer properties

This table illustrates the structural similarities between 3-amino-4-(4-bromophenyl)-1-methylazetidin-2-one and other potent compounds, emphasizing its potential advantages in selectivity and efficacy due to specific substituents.

Q & A

Q. What are the key structural features of 3-Amino-4-(4-bromophenyl)-1-methylazetidin-2-one, and how do they influence its reactivity?

The compound contains a strained β-lactam ring, a 4-bromophenyl substituent, and a methyl group at the 1-position. The bromine atom enhances electrophilic aromatic substitution potential, while the β-lactam ring’s strain increases susceptibility to nucleophilic attack. Hydrogen bonding via the amino group (N–H) facilitates interactions with biological targets or crystal packing .

Q. What spectroscopic methods are most effective for characterizing this compound, and what signature peaks should researchers prioritize?

Key techniques include:

  • NMR : Distinct ¹H-NMR signals for the β-lactam carbonyl (δ ~170 ppm in ¹³C), aromatic protons (δ 7.2–7.6 ppm for Br-substituted phenyl), and methyl group (δ ~1.5 ppm).
  • IR : Stretching vibrations for β-lactam carbonyl (~1750 cm⁻¹) and N–H (~3350 cm⁻¹).
  • X-ray crystallography : Use SHELXL for refinement to resolve bond-length discrepancies (e.g., C–N in β-lactam: ~1.33 Å) .

Q. What synthetic strategies are reported for azetidin-2-one derivatives, and how can they be adapted for this compound?

Common routes include:

  • Staudinger ketene-imine cycloaddition : React imines with ketenes under anhydrous conditions.
  • Mannich-type cyclization : Employ formaldehyde and amines in acidic media. Critical parameters: Temperature control (−10°C to room temperature), solvent polarity (e.g., THF for cyclization), and purification via silica gel chromatography (hexane/EtOAc gradients) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-bromophenyl group influence regioselectivity in nucleophilic addition reactions?

The bromine’s electron-withdrawing nature directs nucleophilic attack to the β-lactam’s carbonyl carbon, while steric hindrance from the phenyl group limits accessibility to the 4-position. Computational studies (DFT, ESP maps) can predict reactive sites, validated experimentally by trapping intermediates (e.g., using Grignard reagents) .

Q. What crystallographic challenges arise when determining this compound’s solid-state structure, and how can they be mitigated?

Challenges include:

  • Disorder in the methyl group : Resolved using SHELXL’s PART instructions and anisotropic displacement parameters.
  • Hydrogen bonding networks : Apply graph-set analysis (e.g., C(4)\text{C}(4) motifs for N–H···O interactions) to validate packing patterns .

Q. How can researchers reconcile discrepancies between predicted and observed biological activity (e.g., anticancer assays vs. computational docking)?

Discrepancies may stem from:

  • Solvation effects : Include explicit solvent molecules (e.g., water) in docking simulations.
  • Protein flexibility : Perform molecular dynamics (MD) simulations (>100 ns) to account for target conformational changes. Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) is critical .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

Acidic conditions protonate the β-lactam’s carbonyl oxygen, increasing ring strain and hydrolysis risk. Basic conditions deprotonate the amino group, reducing nucleophilic attack susceptibility. Stability assays (HPLC monitoring at pH 1–14) combined with DFT calculations (activation energies for ring-opening pathways) provide mechanistic clarity .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting crystallographic data regarding bond angles in the β-lactam ring?

Compare multiple datasets refined with SHELXL, applying Hirshfeld rigidity constraints. Discrepancies >3σ may indicate disorder; use TWIN/BASF commands for twinned crystals. Cross-validate with spectroscopic data (e.g., NMR coupling constants for ring puckering) .

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in analogs of this compound?

Employ multivariate analysis (e.g., PCA or PLS regression) correlating electronic descriptors (Hammett σ), steric parameters (Taft’s EsE_s), and bioactivity data. Address outliers via residual analysis and leverage QSAR models with cross-validation (k-fold) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.